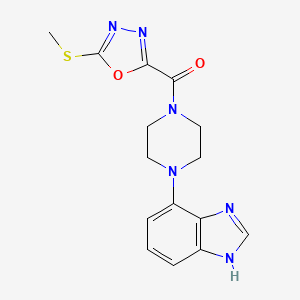

Piperazine, 1-(1H-benzimidazol-4-yl)-4-((5-(methylthio)-1,3,4-oxadiazol-2-yl)carbonyl)-

Description

The compound Piperazine, 1-(1H-benzimidazol-4-yl)-4-((5-(methylthio)-1,3,4-oxadiazol-2-yl)carbonyl)- features a hybrid structure combining three key pharmacophores:

- Benzimidazole core: Known for DNA intercalation and kinase inhibition.

- Piperazine linker: Enhances solubility and provides conformational flexibility.

This combination suggests applications in antiviral, anticancer, or antimicrobial therapies. The methylthio group on the oxadiazole may improve lipophilicity and metabolic stability compared to nitro or halogenated analogues .

Properties

CAS No. |

84806-81-5 |

|---|---|

Molecular Formula |

C15H16N6O2S |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

[4-(1H-benzimidazol-4-yl)piperazin-1-yl]-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methanone |

InChI |

InChI=1S/C15H16N6O2S/c1-24-15-19-18-13(23-15)14(22)21-7-5-20(6-8-21)11-4-2-3-10-12(11)17-9-16-10/h2-4,9H,5-8H2,1H3,(H,16,17) |

InChI Key |

CYPPPBJLTIMBNB-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NN=C(O1)C(=O)N2CCN(CC2)C3=CC=CC4=C3N=CN4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Differences:

- Heterocycle Electronics : Thiadiazoles (S-containing) are more electron-rich than oxadiazoles (O-containing), affecting binding to targets like enzymes or DNA .

- Substituent Effects : The methylthio group in the target compound offers moderate hydrophobicity, contrasting with strongly electron-withdrawing groups (e.g., nitro in or trifluoromethyl in ).

- Linker Flexibility : Piperazine’s conformational adaptability is shared across analogues, but benzimidazole’s rigidity may enhance target specificity compared to benzyl or benzoyl groups .

Pharmacological Properties and SAR

Table 2: Pharmacological Profiles of Selected Analogues

SAR Insights:

- Piperazine Role : Critical for solubility and pharmacokinetics across all analogues.

- Heterocycle Impact : Oxadiazoles and thiadiazoles influence electron distribution, affecting binding to hydrophobic pockets (e.g., in viral proteases or kinases).

- Substituent Optimization : Methylthio balances lipophilicity and metabolic stability better than nitro or halogen groups, which may reduce toxicity .

Future Work :

- In vitro screening against viral enzymes (e.g., HIV RT, SARS-CoV-2 Mpro) and cancer cell lines.

- ADME studies to compare bioavailability with analogues like delavirdine or trifluoromethyl-oxadiazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.